D-[1,5-13C2]Ribose

NMR Spectroscopy RNA Dynamics Site-Specific Labeling

Choose D-[1,5-13C2]Ribose for cleaner NMR spectra and precise metabolic tracing. Site-specific 13C labeling at C1/C5 eliminates homonuclear coupling artifacts seen in uniform labeling, enabling unambiguous flux quantitation in PPP studies and RNA dynamics. Isotopic purity ≥98 atom% 13C ensures accurate MS internal standards.

Molecular Formula C5H10O5
Molecular Weight 152.115
CAS No. 213825-56-0
Cat. No. B583942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[1,5-13C2]Ribose
CAS213825-56-0
SynonymsRibose-1,5-13C2;  D-(-)-Ribose-1,5-13C2; 
Molecular FormulaC5H10O5
Molecular Weight152.115
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,5+1
InChIKeySRBFZHDQGSBBOR-GYGOELPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[1,5-13C2]Ribose (CAS 213825-56-0): Technical Profile and Isotopic Identity


D-[1,5-13C2]Ribose (CAS 213825-56-0) is a stable isotope-labeled monosaccharide in which carbon-13 atoms are site-specifically incorporated at the C1 (anomeric) and C5 positions of the D-ribose molecule, with the remaining carbons retaining the natural 12C isotopic abundance . This labeling pattern yields a molecular formula of 13C2C3H10O5 and a molecular weight of 152.11–152.15 g/mol, distinguishing it from the unlabeled form (C5H10O5, 150.13 g/mol, CAS 50-69-1) . The compound is supplied as a research-grade tracer with isotopic enrichment typically specified at ≥98 atom% 13C at the labeled positions and chemical purity ≥95%, making it suitable for precise quantitative applications in NMR spectroscopy and mass spectrometry-based metabolic studies .

Why D-[1,5-13C2]Ribose Cannot Be Replaced by Unlabeled or Uniformly Labeled Ribose in Quantitative Analyses


In applications requiring precise molecular tracing or high-resolution structural elucidation, unlabeled D-ribose lacks any detectable signal differentiation from endogenous pools, rendering it analytically invisible. Conversely, uniformly 13C-labeled ribose ([U-13C5]ribose) introduces extensive homonuclear 13C–13C scalar couplings that severely complicate NMR spectra and obscure the very site-specific dynamic and structural information sought [1]. D-[1,5-13C2]Ribose occupies a strategic middle ground: it provides a distinctive isotopic signature at two positions that are spatially separated within the molecule, which minimizes or eliminates the spectral crowding and coupling artifacts inherent to uniform labeling while still enabling precise quantitation via mass spectrometry. This positional specificity is not interchangeable; substituting with D-[1,2-13C2]ribose or D-[2,5-13C2]ribose would yield entirely different labeling outcomes in downstream metabolites, as the fate of each carbon atom in the pentose phosphate pathway and nucleotide biosynthesis is strictly position-dependent .

Quantitative Differentiation of D-[1,5-13C2]Ribose: Comparator-Based Evidence for Informed Procurement


NMR Spectral Simplification: Elimination of 13C–13C Coupling vs. Uniform Labeling

Nucleotides derived from site-specifically 13C-labeled ribose, such as those labeled at C1′ and C5′ positions corresponding to the D-[1,5-13C2]Ribose labeling pattern, eliminate extensive 13C–13C scalar couplings that plague uniformly 13C-labeled samples [1]. This reduction in coupling leads to substantially less crowded and more highly resolved NMR spectra, enabling accurate measurement of relaxation rates without requiring constant-time or band-selective decoupling experiments [1].

NMR Spectroscopy RNA Dynamics Site-Specific Labeling

Isotopic Enrichment and Chemical Purity Specifications: Comparator Analysis Across Vendors

Commercial specifications for D-[1,5-13C2]Ribose indicate a minimum isotopic enrichment of 99 atom% 13C at the labeled positions and chemical purity of 98%, as reported by Alfa Chemistry . BOC Sciences similarly lists a purity of 98 atom% 13C . These specifications are comparable to or exceed those for alternative site-specific isotopologues like D-[1,2-13C2]ribose and D-[2,5-13C2]ribose, for which similar enrichment levels are reported, but the 1,5-pattern provides a unique positional advantage not offered by other double-labeled variants .

Quality Control Stable Isotope Labeling Procurement Specifications

Labeling Efficiency in Amino Acid Residues: Ribose vs. Glucose as a Precursor

A systematic study comparing 13C-ribose and 13C-glucose as site-selective labeling precursors in E. coli expression systems demonstrated that 1-13C ribose exclusively labels the δ2 position of histidine and the δ1 position of tryptophan, providing a solution to spectral overlap problems that cannot be achieved with glucose [1]. While the total 13C incorporation yield from 1-13C ribose is 37%, compared to a baseline of 72% for 2-13C glucose, the specificity is vastly superior: glucose-based labeling results in broad, non-specific incorporation across multiple amino acid positions [1].

Protein NMR Site-Selective Labeling Histidine/Tryptophan

Positional Specificity in Metabolic Tracing: C1 and C5 as Informative Nodes in the Pentose Phosphate Pathway

The 1,5-13C2 labeling pattern provides a unique tracer for dissecting the pentose phosphate pathway (PPP) and downstream nucleotide biosynthesis. Unlike [1,2-13C2]glucose, whose C1 carbon is lost as CO2 during the oxidative PPP, the C1 and C5 positions of ribose are retained through the non-oxidative branch and incorporated directly into the ribose moiety of nucleotides [1]. This positional retention allows for direct, high-confidence tracking of ribose flux from the PPP into RNA and DNA without the confounding loss of isotopic label that plagues glucose-based tracers [1].

Metabolic Flux Analysis Pentose Phosphate Pathway Nucleotide Synthesis

Optimal Application Scenarios for D-[1,5-13C2]Ribose Based on Verified Differentiating Evidence


High-Resolution NMR Structural Studies of RNA

D-[1,5-13C2]Ribose is ideally suited for use as a precursor in the enzymatic or chemoenzymatic synthesis of site-specifically 13C-labeled nucleotides for RNA NMR spectroscopy. As demonstrated by Thakur et al. (2012), nucleotides labeled at C1′ and C5′ eliminate the extensive 13C–13C coupling seen with uniform labeling, resulting in significantly less crowded and more highly resolved spectra [1]. This enables accurate measurement of relaxation rates and facilitates the study of RNA structure and dynamics without the need for complex decoupling schemes, thereby reducing instrument time and data analysis burden [1].

Site-Selective Protein Labeling for NMR Dynamics Studies

Leveraging the findings of Weininger (2017), D-[1,5-13C2]Ribose can be employed as a metabolic precursor in bacterial expression systems to achieve highly selective 13C labeling of specific amino acid side chains, such as the δ2 position of histidine and the δ1 position of tryptophan, when using 1-13C labeled ribose as a model [2]. While the 1,5-labeled compound provides two labeled positions, it retains the ribose-specific metabolic routing that confers superior selectivity compared to glucose-based labeling schemes. This application is critical for studying proton-transfer, tautomerization, and other local dynamic processes in proteins by NMR [2].

Quantitative Metabolic Flux Analysis of the Pentose Phosphate Pathway

In metabolomics and fluxomics studies, D-[1,5-13C2]Ribose serves as a superior tracer for quantifying flux through the non-oxidative branch of the pentose phosphate pathway (PPP). Unlike [1,2-13C2]glucose, where the C1 label is quantitatively lost as CO2 in the oxidative PPP, both the C1 and C5 labels of ribose are retained and incorporated into downstream nucleotides and nucleic acids [REFS-3, REFS-4]. This direct retention minimizes label scrambling and provides a cleaner, more interpretable mass isotopomer distribution, enabling more accurate calculation of metabolic fluxes in cells and tissues, which is essential for understanding metabolic reprogramming in cancer, immunometabolism, and other diseases [3].

Internal Standard for LC-MS/MS Quantitation of Ribose and Ribose-Containing Metabolites

The defined isotopic shift of +2 Da (from the two 13C atoms) makes D-[1,5-13C2]Ribose an ideal internal standard for the absolute quantitation of D-ribose and ribose-5-phosphate in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its isotopic purity, specified at ≥98 atom% 13C by commercial vendors , ensures minimal interference from the unlabeled analyte and allows for precise correction of matrix effects, ion suppression, and sample processing variability, thereby improving the accuracy and reproducibility of quantitative metabolomic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-[1,5-13C2]Ribose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.